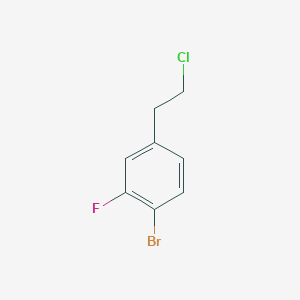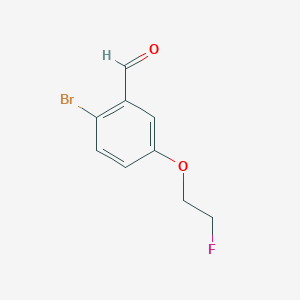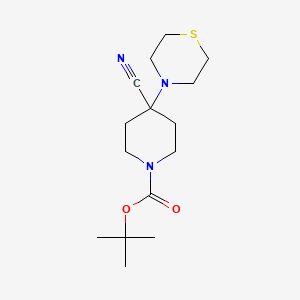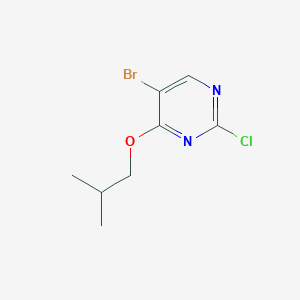
1-Bromo-4-(2-chloroethyl)-2-fluorobenzene
Übersicht
Beschreibung
Organic compounds like “1-Bromo-4-(2-chloroethyl)-2-fluorobenzene” are typically characterized by their molecular formula, structure, and functional groups . They can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or the Williamson Ether Synthesis .Molecular Structure Analysis
The molecular structure can be determined using techniques like NMR spectroscopy . The compound’s molecular formula and weight can also provide insights into its structure .Chemical Reactions Analysis
The chemical reactions of organic compounds can be complex and varied. They often involve mechanisms like nucleophilic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Methodologies
Research into compounds like 1-Bromo-4-fluorobenzene and its derivatives focuses on developing synthetic methodologies for complex molecules. For instance, the synthesis of complex carbazole derivatives through N-alkylation indicates the utility of bromo-fluorobenzenes in constructing heterocyclic structures, which are crucial in pharmaceuticals and electronic materials (Cheng-feng Wang, 2009).
Radiopharmaceutical Synthesis
The preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene demonstrates its importance in radiopharmaceuticals, where it serves as a precursor for 18F-arylation reactions crucial in PET imaging probes (J. Ermert et al., 2004).
Photophysical Studies
Investigations into the photodissociation of bromo-fluorobenzene derivatives reveal insights into their photophysical properties, which are relevant for understanding molecular dynamics and reactions under UV light (Xi-Bin Gu et al., 2001).
Catalytic Applications and Functional Material Synthesis
Cobalt-catalyzed carbonylation studies of bromo, fluoro-, and chloro, fluorobenzenes demonstrate their roles in synthesizing fluorinated organic compounds, highlighting the importance of halogenated benzenes in developing materials with unique chemical properties (V. Boyarskiy et al., 2010).
Advanced Organic Synthesis Techniques
The development of improved synthesis methods for compounds like 1,4-bis(bromomethyl)-2-fluorobenzene underlines the ongoing efforts to optimize the production of fluorinated benzene derivatives for their use in various chemical synthesis applications (Song Yan-min, 2007).
Material Science and Battery Technology
Research on new bifunctional electrolyte additives for lithium-ion batteries, using compounds such as 4-bromo-2-fluoromethoxybenzene, illustrates the role of bromo-fluorobenzene derivatives in enhancing the performance and safety of energy storage devices (Zhang Qian-y, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-(2-chloroethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYFXJLTFWKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B1449143.png)
![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)

![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)
amine](/img/structure/B1449154.png)




